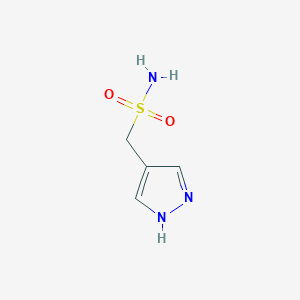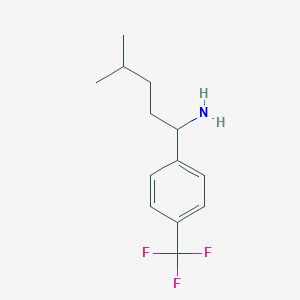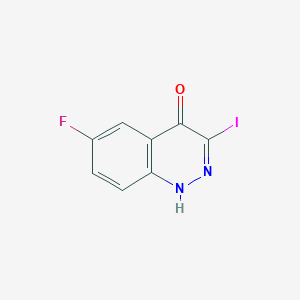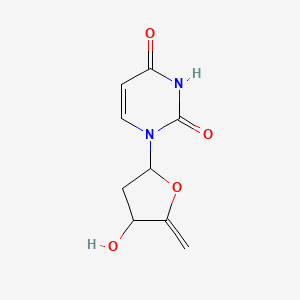![molecular formula C11H15N3O B12104778 5-({[(Pyridin-3-yl)methyl]amino}methyl)pyrrolidin-2-one](/img/structure/B12104778.png)
5-({[(Pyridin-3-yl)methyl]amino}methyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-({[(Pyridin-3-yl)methyl]amino}methyl)pyrrolidin-2-one: is a nitrogen-containing heterocyclic compound. Its chemical structure features a pyrrolidinone ring with a pyridine moiety attached to one of the nitrogen atoms. This compound has garnered interest due to its potential biological activities and synthetic versatility .
Vorbereitungsmethoden
Synthetic Routes:
Several synthetic routes exist for the preparation of this compound. Here are two common methods:
-
Amide Formation
- The reaction involves condensation of a pyridine-3-carboxaldehyde derivative with an amine (e.g., methylamine) followed by cyclization to form the pyrrolidinone ring.
- Solvents like ethanol or acetonitrile are typically used.
- Catalysts such as acid or base may facilitate the reaction.
-
Reductive Amination
- In this method, a ketone (e.g., pyrrolidin-2-one) reacts with an amine (e.g., pyridin-3-ylmethylamine) in the presence of a reducing agent (e.g., sodium cyanoborohydride).
- Solvents like methanol or dichloromethane are commonly employed.
Industrial Production:
While industrial-scale production details are proprietary, laboratories often use modified versions of the above methods.
Analyse Chemischer Reaktionen
Reactivity:
Oxidation: The pyridine ring can undergo oxidation, leading to various derivatives.
Reduction: Reduction of the pyrrolidinone carbonyl group can yield secondary amines.
Substitution: Substituents on the pyridine ring can be modified via nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like chromic acid or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides.
Major Products:
- Oxidation: Pyridine derivatives.
- Reduction: Secondary amines.
- Substitution: Various substituted pyrrolidinones.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its diverse reactivity and biological activity.
Biological Studies: Investigated for interactions with receptors, enzymes, and cellular pathways.
Industry: Used as a building block in the synthesis of other compounds.
Wirkmechanismus
The exact mechanism remains an active area of research. It likely involves interactions with specific protein targets or modulation of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- Uniqueness lies in the combination of the pyridine and pyrrolidinone moieties.
3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one: and (S)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one are structurally related compounds
Eigenschaften
IUPAC Name |
5-[(pyridin-3-ylmethylamino)methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c15-11-4-3-10(14-11)8-13-7-9-2-1-5-12-6-9/h1-2,5-6,10,13H,3-4,7-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHOXWXXVXPXAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1CNCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbonitrile](/img/structure/B12104716.png)
![N-[(7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]formamide](/img/structure/B12104718.png)
![Pyrrolo[3,2-c]quinoline-1-carboxylate](/img/structure/B12104721.png)



![N-[(1R,2R)-1,2-Diphenyl-2-(1-pyrrolidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea](/img/structure/B12104742.png)




